Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-

Description

The exact mass of the compound Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310098. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[1,2,2-tris(4-hydroxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16,25-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPBBNNDDQOWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064785 | |

| Record name | Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7727-33-5 | |

| Record name | 1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7727-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007727335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7727-33-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanediylidenetetrakisphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, also known by its IUPAC name 4,4',4'',4'''-(ethane-1,1,2,2-tetrayl)tetraphenol and commonly as 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane, is a polyphenolic compound with a unique molecular architecture. Its structure, featuring four phenol rings linked to a central ethane backbone, makes it a subject of interest in various fields of chemistry and material science. This guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on its relevance to research and development.

Chemical and Physical Properties

The fundamental properties of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- are summarized in the table below, providing a quick reference for researchers. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 7727-33-5 | [1] |

| Molecular Formula | C₂₆H₂₂O₄ | [1] |

| Molecular Weight | 398.46 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 298-302 °C | [2] |

| Purity | ≥ 97% (HPLC) | [2] |

| Storage Conditions | Store at 0-8 °C | [2] |

Synthesis and Purification

A common method for the synthesis of 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane involves the acid-catalyzed reaction of phenol with glyoxal. A detailed experimental protocol based on patent literature is provided below.[3]

Experimental Protocol: Synthesis of 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane

Materials:

-

Phenol

-

Glyoxal (40% aqueous solution)

-

Sulfuric acid (98%)

-

Acetone

-

Acetonitrile or Tetrahydrofuran (for extraction)

Procedure:

-

In a suitable reaction vessel, combine phenol and acetone.

-

Add a 40% aqueous solution of glyoxal to the mixture.

-

While maintaining the temperature between 13-17 °C, slowly add concentrated sulfuric acid (98%) to the reaction mixture.

-

After the addition of the acid catalyst, stir the reaction mixture at 40 °C.

-

Upon completion of the reaction, the mixture will contain the desired product, its isomers, and unreacted phenols.

-

The 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane compound is then extracted from the mixture using either tetrahydrofuran or acetonitrile.[3] The extraction is preferably carried out at a temperature between 30 to 80 °C.[3]

-

The extracted organic phase is then cooled to precipitate the solid product.

-

The precipitate is filtered and washed to yield the final product.

Chemical Structure

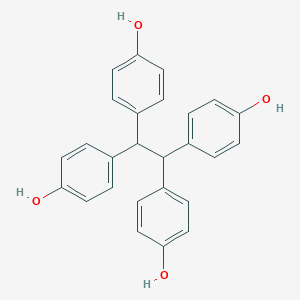

The molecular structure of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- is fundamental to its chemical properties and potential applications. Below is a diagram of its chemical structure.

Applications and Potential Biological Role

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- is a versatile compound with applications in material science and as a synthetic intermediate.[4] Its polyphenolic structure inherently suggests potential as an antioxidant.

Material Science and Industrial Applications

This compound is utilized as an antioxidant additive in plastics, coatings, and rubber products, where it enhances thermal stability and longevity by mitigating oxidative degradation.[4]

Role as a Synthetic Intermediate

In the pharmaceutical and chemical industries, it serves as a valuable intermediate in the synthesis of more complex organic molecules.[4] Its multiple reactive hydroxyl groups allow for further chemical modifications, making it a useful building block for creating novel compounds.

Potential Biological Activity

While specific pharmacological studies on Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- are not extensively reported in publicly available literature, its structural motifs are common in compounds with biological activity. The presence of multiple phenol groups suggests that it likely possesses antioxidant properties by acting as a free radical scavenger. The structure-activity relationship of phenolic compounds is well-established, with the number and position of hydroxyl groups influencing their antioxidant capacity.[1][5] However, to date, detailed in-vitro or in-vivo studies quantifying its biological effects or elucidating its mechanism of action in a biological system are limited. Some commercial suppliers list its application in "healing drugs," but without supporting scientific literature.[6]

Conclusion

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- is a well-characterized compound with established utility in material science and as a synthetic precursor. Its synthesis is achievable through scalable methods, and its chemical properties are well-documented. While its polyphenolic structure suggests potential for biological activity, particularly as an antioxidant, this remains an area requiring further investigation by the research and drug development communities. Future studies could focus on quantifying its antioxidant efficacy, exploring its potential to modulate biological pathways, and leveraging its scaffold for the development of novel therapeutic agents.

References

- 1. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane, CasNo.7727-33-5 BOC Sciences United States [bocscichem.lookchem.com]

- 3. WO2018008683A1 - Method for producing 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane compound - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. repositorio.bc.ufg.br [repositorio.bc.ufg.br]

- 6. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]

An In-depth Technical Guide to Tetrakis(4-hydroxyphenyl)ethylene: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(4-hydroxyphenyl)ethylene (THPE), a derivative of tetraphenylethylene (TPE), is a non-planar, propeller-shaped molecule that has garnered significant interest in the scientific community. Its unique photophysical property of Aggregation-Induced Emission (AIE) makes it a powerful tool for various applications, particularly in the realm of biomedical research and drug development. This technical guide provides a comprehensive overview of the CAS number, physicochemical properties, synthesis, and key applications of THPE, with a focus on its use as a fluorescent probe in cellular imaging and drug delivery studies.

Core Properties and CAS Number

Tetrakis(4-hydroxyphenyl)ethylene is registered under the CAS number 119301-59-6 . Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 119301-59-6 | N/A |

| Molecular Formula | C₂₆H₂₀O₄ | [1] |

| Molecular Weight | 396.44 g/mol | [1] |

| Appearance | White to light yellow or light red powder/crystal | |

| Purity | >97.0% (by GC) | |

| Melting Point | 323 °C | |

| Solubility | A derivative, THPE, exhibits significantly higher water solubility (approx. 2.6 mg/mL) compared to its parent compound TPE. | [2] |

| Storage Conditions | Room temperature, recommended to be stored at <15°C in a cool, dark place under an inert atmosphere. | |

| Sensitivity | Light and air sensitive. |

Synthesis

The synthesis of Tetrakis(4-hydroxyphenyl)ethylene can be achieved through a McMurry coupling reaction of 4,4'-dihydroxybenzophenone. This reductive coupling of two ketone molecules to form an alkene is a standard method for creating sterically hindered alkenes like THPE.[3][4][5]

General Synthetic Workflow

The McMurry reaction involves the use of a low-valent titanium reagent, typically generated in situ from titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄) and a reducing agent such as zinc-copper couple, lithium aluminum hydride, or zinc dust.[3][5] The carbonyl groups of two molecules of 4,4'-dihydroxybenzophenone are coupled to form the central ethylene bond of THPE.

References

- 1. Tetrakis(4-hydroxyphenyl)ethylene | C26H20O4 | CID 10200771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. McMurry reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, more commonly known as Tetrakis(4-hydroxyphenyl)ethylene (THPE), is a functionalized derivative of tetraphenylethylene (TPE). TPE and its derivatives are a significant class of molecules in materials science and medicinal chemistry, primarily due to their unique photophysical property of aggregation-induced emission (AIE). Unlike traditional fluorophores that often suffer from aggregation-caused quenching (ACQ) in the solid-state or at high concentrations, AIE luminogens such as THPE exhibit enhanced fluorescence emission in the aggregated state. This characteristic makes them highly valuable for applications in the development of fluorescent probes, chemical sensors, and optoelectronic materials.

This technical guide provides a comprehensive overview of a primary synthesis route for THPE, detailing the experimental protocol for its preparation via the McMurry coupling reaction. Furthermore, it outlines an experimental workflow for the application of THPE in studying the cellular uptake of nanocrystals, a key area of interest in drug delivery research.

Core Synthesis Route: McMurry Coupling Reaction

The most direct and commonly cited method for the synthesis of Tetrakis(4-hydroxyphenyl)ethylene is the McMurry reaction. This organometallic reaction involves the reductive coupling of two ketone molecules to form an alkene, mediated by a low-valent titanium reagent. In the case of THPE synthesis, the precursor is 4,4'-dihydroxybenzophenone.

Data Presentation: Quantitative Data for THPE Synthesis

The following table summarizes the key quantitative data for the synthesis of Tetrakis(4-hydroxyphenyl)ethylene from 4,4'-dihydroxybenzophenone via the McMurry reaction.

| Parameter | Value | Reference |

| Reactants | ||

| 4,4'-Dihydroxybenzophenone | 1 equivalent | [1] |

| Titanium(IV) chloride (TiCl₄) | 2 equivalents | [2] |

| Zinc dust (Zn) | 4 equivalents | [2] |

| Anhydrous Tetrahydrofuran (THF) | Sufficient volume for reflux | [2] |

| Reaction Conditions | ||

| Atmosphere | Inert (e.g., Nitrogen or Argon) | [2] |

| Temperature | Reflux | [1][2] |

| Reaction Time | Several hours (monitored by TLC) | [1] |

| Work-up & Purification | ||

| Quenching Solution | Aqueous potassium carbonate (K₂CO₃) | [1] |

| Filtration Aid | Celite | [1] |

| Extraction Solvent | Ethyl acetate | [1] |

| Purification Method | Column chromatography on silica gel | [1] |

Experimental Protocol: McMurry Synthesis of THPE

This protocol is adapted from established general procedures for the McMurry reaction.[1][2]

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware

-

4,4'-Dihydroxybenzophenone

-

Titanium(IV) chloride (TiCl₄)

-

Zinc dust (Zn)

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous potassium carbonate (K₂CO₃) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Preparation of the Low-Valent Titanium Reagent:

-

Under an inert atmosphere, add zinc dust (4 equivalents) to a three-necked round-bottom flask containing anhydrous THF.

-

Cool the suspension in an ice bath.

-

Slowly add titanium(IV) chloride (2 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours. The color of the mixture should turn from yellow to black, indicating the formation of the low-valent titanium reagent.

-

-

Reductive Coupling Reaction:

-

Cool the titanium reagent suspension back to 0 °C.

-

In a separate flask, dissolve 4,4'-dihydroxybenzophenone (1 equivalent) in anhydrous THF.

-

Add the solution of 4,4'-dihydroxybenzophenone dropwise to the cold titanium reagent suspension.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC.

-

-

Work-up and Isolation:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Quench the reaction by the slow, dropwise addition of an aqueous potassium carbonate solution.

-

Stir the mixture for approximately 30 minutes.

-

Filter the mixture through a pad of Celite to remove the titanium salts. Wash the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure Tetrakis(4-hydroxyphenyl)ethylene.

-

Synthesis Route Diagram

Application in Drug Development Research: A Workflow

The AIE properties of THPE make it an excellent fluorescent probe for tracking the fate of drug delivery systems at the cellular level. For instance, THPE can be formulated into nanocrystals, and its fluorescence can be used to monitor their uptake and intracellular trafficking.[3]

Experimental Workflow: Cellular Uptake of THPE Nanocrystals

This workflow outlines the key steps for investigating the cellular uptake of THPE nanocrystals using confocal microscopy and flow cytometry.[3]

Experimental Protocol Outline:

-

Preparation of THPE Nanocrystals:

-

Prepare THPE nanocrystals using a suitable method, such as nanoprecipitation.

-

Characterize the nanocrystals for size, morphology, and fluorescence properties.

-

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., cancer cells for drug delivery studies) in appropriate media.

-

Seed the cells in culture plates or on coverslips suitable for microscopy.

-

Treat the cells with varying concentrations of THPE nanocrystals for different time points.

-

-

Sample Preparation for Analysis:

-

For Confocal Microscopy: After incubation, wash the cells to remove excess nanocrystals, fix them, and stain with cellular markers if required (e.g., for specific organelles). Mount the coverslips on microscope slides.

-

For Flow Cytometry: After incubation, wash the cells and detach them from the culture plate to create a single-cell suspension.

-

-

Data Acquisition and Analysis:

-

Confocal Microscopy: Image the cells using a confocal microscope with the appropriate laser excitation and emission filters for THPE. Analyze the images to determine the subcellular localization of the nanocrystals.

-

Flow Cytometry: Analyze the cell suspension using a flow cytometer to quantify the percentage of cells that have taken up the nanocrystals and the mean fluorescence intensity, which corresponds to the amount of uptake.

-

Experimental Workflow Diagram

Conclusion

The synthesis of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- via the McMurry coupling of 4,4'-dihydroxybenzophenone is a robust and direct method for obtaining this valuable AIE-active compound. Its unique fluorescent properties make it a powerful tool in drug development research, particularly for visualizing and quantifying the cellular uptake of nanoparticle-based delivery systems. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers and scientists to synthesize and utilize THPE in their studies.

References

- 1. Intracellular uptake of nanocrystals: Probing with aggregation-induced emission of fluorescence and kinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]

- 3. Intracellular uptake of nanocrystals: Probing with aggregation-induced emission of fluorescence and kinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the solubility characteristics of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, a polyphenolic compound of interest in various research and development applications. Due to the limited availability of direct experimental solubility data for this specific molecule in public literature, this guide offers a theoretical solubility assessment based on its chemical structure, a general experimental protocol for determining its solubility, and data for structurally related compounds to provide a comparative context.

Introduction to Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, also known as 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane, is a complex organic molecule characterized by a central ethane bridge connecting four phenol rings. The presence of four hydroxyl groups suggests the potential for hydrogen bonding, which typically enhances solubility in polar solvents. However, the large, rigid, and nonpolar carbon backbone of the molecule suggests that its solubility in aqueous or highly polar solvents may be limited.

A thorough understanding of its solubility in a range of solvents is critical for its application in areas such as polymer chemistry, materials science, and pharmaceutical development, where it may be used as a monomer, cross-linking agent, or a scaffold for drug design.

Predicted Solubility Profile

Based on the principles of "like dissolves like," a qualitative prediction of the solubility of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- can be inferred:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low due to the polarity introduced by the four hydroxyl groups.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents are likely to be the most effective. They can engage in hydrogen bonding with the phenolic protons and have a sufficient nonpolar character to solvate the hydrocarbon backbone.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol):

-

Water: Very low solubility is anticipated due to the large hydrophobic surface area of the molecule.

-

Alcohols (Ethanol, Methanol): Moderate solubility is expected, as these solvents have both polar (hydroxyl) and nonpolar (alkyl chain) characteristics.

-

General Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- using the shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

3.1. Materials and Equipment

-

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- (high purity)

-

Selected solvents (e.g., water, ethanol, acetone, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Shaker or orbital incubator set to a constant temperature (e.g., 25 °C)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a known volume of the selected solvent in a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Seal the vials and place them in a shaker at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC) to a concentration that falls within the linear range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and determine the concentration of the compound by comparing the peak area to a previously established calibration curve.

-

Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from HPLC (g/L)) x (Dilution Factor)

3.3. Workflow Diagram

Caption: Experimental workflow for solubility determination.

Visualization of Logical Relationships in Solubility

The solubility of a compound is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key factors influencing the dissolution of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-.

Caption: Factors influencing solubility.

Disclaimer: The information provided in this guide is based on theoretical principles and generalized experimental methods. It is intended for informational purposes only. Researchers should conduct their own experiments to determine the precise solubility of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- in their specific solvent systems and conditions.

An In-depth Technical Guide to the Derivatization of Tetrakis(4-hydroxyphenyl)ethylene for Functional Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the derivatization of tetrakis(4-hydroxyphenyl)ethylene (TPE-OH), a versatile molecular building block for the development of advanced functional materials. TPE-OH, and its derivatives, are renowned for their unique aggregation-induced emission (AIE) properties, making them highly valuable in fields ranging from optoelectronics to theranostics. This document details key derivatization strategies, experimental protocols, and the performance of the resulting functional materials, with a focus on quantitative data and practical applications.

Core Concepts: Tetrakis(4-hydroxyphenyl)ethylene and Aggregation-Induced Emission

Tetrakis(4-hydroxyphenyl)ethylene (also known as THPE) is a propeller-shaped molecule with four phenolic hydroxyl groups. These hydroxyl groups serve as reactive sites for a variety of chemical modifications, allowing for the facile synthesis of a diverse range of functional derivatives.

A key feature of many TPE derivatives is Aggregation-Induced Emission (AIE). In a dilute solution, these molecules are typically non-emissive due to the free intramolecular rotation of their phenyl rings, which provides a non-radiative decay pathway for the excited state. However, in an aggregated state or in a solid form, these rotations are restricted, blocking the non-radiative pathway and forcing the molecule to release its energy as fluorescence. This "turn-on" fluorescence mechanism is highly advantageous for various applications, particularly in sensing and bioimaging.

Derivatization Strategies for TPE-OH

The four hydroxyl groups of TPE-OH offer a versatile platform for a multitude of chemical transformations. The most common and effective derivatization strategies include etherification, esterification, and click chemistry. These reactions allow for the introduction of a wide array of functional moieties to tailor the properties of the final material.

Williamson Ether Synthesis

The Williamson ether synthesis is a straightforward and widely used method to convert the hydroxyl groups of TPE-OH into ether linkages. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. This method is particularly useful for introducing alkyl chains, which can modulate the solubility and self-assembly properties of the TPE core.

Esterification

Esterification of the hydroxyl groups is another common strategy to functionalize TPE-OH. This can be achieved through various methods, including reaction with acyl chlorides, acid anhydrides, or through carbodiimide-mediated coupling with carboxylic acids (Steglich esterification). Esterification can be used to attach a wide range of functional groups, including polymers, bioactive molecules, and moieties for further chemical reactions.

Click Chemistry

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for TPE-OH functionalization. This reaction is highly efficient, selective, and tolerant of a wide range of functional groups. Typically, the TPE-OH core is first modified to introduce either an alkyne or an azide group. This "clickable" TPE can then be readily conjugated with a variety of molecules, including biomolecules like peptides and sugars, fluorescent dyes, and polymers.

Experimental Protocols

This section provides detailed experimental protocols for key derivatization reactions of TPE-OH and its precursors.

Synthesis of Tetrakis(4-propargyloxyphenyl)ethylene (TPE-(O-propargyl)₄) via Williamson Ether Synthesis[1]

This protocol describes the introduction of alkyne functionalities to TPE-OH, making it suitable for subsequent click chemistry reactions.

Materials:

-

Tetrakis(4-hydroxyphenyl)ethylene (TPE-OH)

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Chloroform

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve TPE-OH (0.1 g, 0.25 mmol) in anhydrous DMF (5 ml) under a nitrogen atmosphere.

-

Add K₂CO₃ (0.35 g, 2.5 mmol) to the solution and stir vigorously.

-

Add propargyl bromide (0.15 g, 1.25 mmol) dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After 24 hours, extract the solution with chloroform.

-

Wash the organic layer successively with water.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-dichloromethane (1:1, v/v) mixture as the eluent to obtain compound 2 (TPE-(O-propargyl)₄).

Yield: 66%[1]

Synthesis of a TPE-based Fluorescent Probe via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]

This protocol demonstrates the conjugation of an azide-containing oligosaccharide to the alkyne-functionalized TPE derivative prepared in the previous step.

Materials:

-

Tetrakis(4-propargyloxyphenyl)ethylene (TPE-(O-propargyl)₄)

-

Azide-functionalized oligosaccharide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Dimethyl sulfoxide (DMSO)

-

Water

Procedure:

-

Dissolve TPE-(O-propargyl)₄ and the azide-functionalized oligosaccharide in a mixture of DMSO and water.

-

Add a catalytic amount of CuSO₄·5H₂O and sodium ascorbate to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be purified by appropriate chromatographic techniques.

Quantitative Data Presentation

The following tables summarize key quantitative data for various TPE-OH derivatives and their applications.

Table 1: Reaction Yields for TPE-OH Derivatization

| Derivative | Derivatization Method | Reagents | Yield (%) | Reference |

| Tetrakis(4-propargyloxyphenyl)ethylene | Williamson Ether Synthesis | Propargyl bromide, K₂CO₃ | 66 | [1] |

| Tetra(4-bromophenyl)ethylene | Bromination | Bromine, Glacial Acetic Acid | 90 | [2] |

| Thiophene-substituted Tetraphenylethylene | Suzuki Cross-Coupling | Thiophene-2-boronic acid, Pd(PPh₃)₄, K₂CO₃ | - | [3] |

| TPE-Drug Conjugates (Podophyllotoxin, N-desacetylthiocolchicine, Cabazitaxel) | EDC·HCl/DMAP or HATU/DIPEA mediated condensation | Sebacic acid linker, Drugs | 67-72 | [4] |

Table 2: Photophysical Properties of TPE Derivatives

| Derivative | Solvent/State | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) (%) | Reference |

| TPE-PVA | THF/H₂O (fw = 99%) | 270 | 466 | 2.26 | [5] |

| TPE-based Boranil Complex (TPE-BA-OMe) | Aggregated State | - | - | - | [6] |

| TPE-Drug Nanoparticles (Podophyllotoxin) | Water | - | 480 | 45 | [4] |

| TPE-Drug Nanoparticles (Cabazitaxel) | Water | - | 480 | 41 | [4] |

| Thiophene-substituted Tetraphenylethylene | 90% water/THF | 360 | 519 | - | [2] |

Table 3: Performance of TPE-based Functional Materials

| Application | Derivative | Analyte/Target | Limit of Detection (LOD) | Performance Metric | Reference |

| Fluorescent Sensor | TPE-PVA | Hg²⁺ | 0.183 µg/mL | - | [5] |

| Fluorescent Sensor | TPE-PVA | Ag⁺ | 0.238 µg/mL | - | [5] |

| Fluorescent Sensor | Thiophene-substituted Tetraphenylethylene | Nitroaromatic Compounds | 1.0 nM | - | [2] |

| Drug Delivery | TPE-Cabazitaxel Nanoparticles | OVCAR3 cancer cells | - | IC₅₀ = 700 pM | [4] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual frameworks and experimental procedures related to the derivatization and application of TPE-OH.

Conclusion

The derivatization of tetrakis(4-hydroxyphenyl)ethylene offers a powerful and versatile platform for the creation of a wide range of functional materials. By leveraging established synthetic methodologies such as Williamson ether synthesis, esterification, and click chemistry, researchers can readily tailor the properties of the TPE core to suit specific applications. The unique aggregation-induced emission characteristic of many TPE derivatives makes them particularly well-suited for applications in sensing, bioimaging, and optoelectronics. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and engineers working at the forefront of materials science and drug development. Further exploration of novel derivatization strategies and applications will undoubtedly continue to expand the utility of this remarkable molecular building block.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Tetraphenylethylene-Based Photoluminescent Self-Assembled Nanoparticles: Preparation and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetraphenylethene-Based Fluorescent Chemosensor with Mechanochromic and Aggregation-Induced Emission (AIE) Properties for the Selective and Sensitive Detection of Hg2+ and Ag+ Ions in Aqueous Media: Application to Environmental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, structure, photophysical property, stability of tetraphenylethylene-based boranil, and applications in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, also known as tetrakis(4-hydroxyphenyl)ethylene (THPE), is a member of the tetraphenylethylene (TPE) family of compounds. These molecules are of significant interest due to their unique photophysical properties, particularly aggregation-induced emission (AIE). While much of the research has focused on their luminescent applications, understanding their thermal stability is crucial for their use in materials science, drug delivery, and other applications where they may be subjected to thermal stress. This guide provides a summary of the currently available information on the thermal properties of THPE and outlines standard experimental protocols for its thermal analysis.

Introduction

Tetraphenylethylene and its derivatives are characterized by a central ethylene core with four phenyl rings. This propeller-like structure is key to their AIE properties. The thermal stability of these compounds is an important parameter for their practical application, influencing their processing, storage, and performance in various matrices. Generally, TPE-based π-conjugated skeletons are known for their good thermal properties and photostability.[1][2] This guide focuses specifically on the hydroxylated derivative, THPE.

Physicochemical Properties

A summary of the known physicochemical properties of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₀O₄ | [3] |

| Molecular Weight | 396.44 g/mol | [3] |

| CAS Number | 119301-59-6 | [4] |

| Melting Point | 323 °C | [5] |

Thermal Stability Analysis

In the absence of specific data for THPE, a general overview of the thermal stability of TPE derivatives can be considered. TPE-based structures are often incorporated into polymers such as polyimides and epoxy resins to enhance their thermal properties. These polymers generally exhibit high decomposition temperatures.

Recommended Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, the following standard experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the decomposition temperature, the presence of residual solvents or moisture, and the overall thermal stability.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the powdered sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

-

Atmosphere: The experiment should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation. A typical flow rate is 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 800 °C).

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. Key parameters to be determined are the onset temperature of decomposition (T_onset) and the temperature of maximum rate of weight loss (T_max), which is obtained from the peak of the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine melting point, glass transition temperature, and to study crystallization and decomposition behavior.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the powdered sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 350 °C).

-

Hold isothermally for a few minutes to ensure complete melting.

-

Cool at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

-

A second heating scan is often performed to observe the glass transition of the amorphous solid and to obtain a melting point free from the sample's prior thermal history.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. The melting point is determined from the peak of the endothermic melting transition. The enthalpy of fusion can be calculated from the area of the melting peak.

Visualizations

The following diagrams illustrate the general workflows for the recommended thermal analysis experiments.

References

- 1. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tetrakis(4-hydroxyphenyl)ethylene | C26H20O4 | CID 10200771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 4,4 ,4 ,4 -(Ethene-1,1,2,2-tetrayl)tetraphenol 119301-59-6 [sigmaaldrich.com]

- 6. 1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane | 7727-33-5 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Tetrakis(4-hydroxyphenyl)ethylene (THPE) as a Fluorescent Probe

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrakis(4-hydroxyphenyl)ethylene (THPE) is a derivative of the well-known tetraphenylethylene (TPE) core structure. What makes THPE and other TPE derivatives particularly valuable as fluorescent probes is their unique photophysical behavior known as Aggregation-Induced Emission (AIE). Unlike traditional fluorophores that often suffer from fluorescence quenching at high concentrations or in the solid state (a phenomenon called Aggregation-Caused Quenching or ACQ), AIE-active molecules (AIEgens) are non-emissive when dissolved as individual molecules but become highly fluorescent upon aggregation.

This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making THPE an exceptional tool for a variety of applications, including chemical sensing, bio-imaging, and monitoring drug delivery systems.[1] The presence of four hydroxyl groups in THPE not only enhances its water solubility compared to TPE but also provides reactive sites for further functionalization, allowing for the development of targeted probes.[1][2] This document provides an overview of THPE's properties and detailed protocols for its application as a fluorescent probe, with a focus on its use in monitoring the cellular uptake and dissolution of nanocrystals.

Physicochemical and Photophysical Properties

The fundamental properties of THPE are summarized in the tables below. Understanding these characteristics is crucial for designing and executing experiments.

Table 1: Physicochemical Properties of THPE

| Property | Value | Reference |

| IUPAC Name | 4-[1,2,2-tris(4-hydroxyphenyl)ethenyl]phenol | [3] |

| CAS Number | 119301-59-6 | [4] |

| Molecular Formula | C₂₆H₂₀O₄ | [3] |

| Molecular Weight | 396.44 g/mol | [3] |

| Appearance | White to light yellow/red powder or crystal | |

| Melting Point | >300 °C | |

| Water Solubility | Approx. 2.6 mg/mL | [1] |

Table 2: Photophysical Properties of THPE

| Property | Description | Reference |

| Fluorescence | Exhibits Aggregation-Induced Emission (AIE) | [1] |

| State 1: Dissolved | Non-fluorescent or very weakly fluorescent | [5] |

| State 2: Aggregated | Highly fluorescent ("Turn-on" emission) | [5] |

| Typical Excitation (λex) | ~330 - 380 nm (UV-A range) | [6] |

| Typical Emission (λem) | ~450 - 500 nm (Blue-green range) | [5] |

| Quantum Yield (ΦF) | Low in solution, significantly higher in aggregated state | [6] |

*Note: Optimal excitation and emission wavelengths should be determined empirically for the specific solvent system and aggregation state being studied.

Mechanism of Action: Aggregation-Induced Emission (AIE)

The AIE phenomenon in THPE is attributed to the Restriction of Intramolecular Motion (RIM).[7]

-

In Dilute Solution: The individual THPE molecules are freely dissolved. Upon photoexcitation, the molecule can dissipate the absorbed energy through non-radiative pathways. This is facilitated by the free rotation of its four phenyl rings around the single bonds connecting them to the central ethylene core. This rapid motion effectively quenches fluorescence, rendering the molecule non-emissive.[5]

-

In an Aggregated State: When THPE molecules aggregate (e.g., in a poor solvent, as nanocrystals, or when bound to a biological target), the physical constraints prevent the phenyl rings from rotating freely. This blockage of non-radiative decay channels forces the excited molecule to release its energy through a radiative pathway, resulting in strong fluorescence emission.[1][5]

Applications

The unique AIE property of THPE makes it a powerful tool for applications where a change in aggregation state can be correlated with a specific event.

-

Monitoring Drug Delivery: THPE can be formulated into pure nanocrystals (THPE-NCs) or incorporated into other drug delivery systems. Because the nanocrystals are aggregates, they are highly fluorescent. Upon cellular uptake and subsequent dissolution into individual molecules within the cell, the fluorescence is quenched. This allows researchers to distinguish between intact nanoparticles and the dissolved drug, providing critical insights into drug release kinetics and cellular processing.[1][8]

-

Theranostics: By serving as both a component of a therapeutic nanoparticle and an imaging agent, THPE can be used in theranostic applications, which combine therapy and diagnostics. It allows for the real-time monitoring of where a drug delivery system goes and when it releases its payload.

-

Biosensing: The hydroxyl groups on THPE can be functionalized to create derivatives that selectively bind to specific analytes (e.g., proteins, ions, or other small molecules). Binding can induce aggregation or conformational changes that restrict intramolecular motion, leading to a "turn-on" fluorescent signal for analyte detection.[2]

Experimental Protocols

Protocol 1: Preparation of THPE Stock and Nanocrystal Suspensions

This protocol describes how to prepare a stock solution of THPE and a fluorescent nanocrystal suspension for use in cell-based assays.

A. Materials

-

Tetrakis(4-hydroxyphenyl)ethylene (THPE) powder

-

Dimethyl sulfoxide (DMSO), spectroscopy grade

-

Tetrahydrofuran (THF), anhydrous

-

Deionized (DI) water or Phosphate-Buffered Saline (PBS)

-

Sonicator (probe or bath)

-

0.22 µm syringe filters

B. Preparation of THPE Stock Solution (10 mM)

-

Weigh out 3.96 mg of THPE powder.

-

Dissolve the powder in 1.0 mL of DMSO to create a 10 mM stock solution.

-

Vortex until fully dissolved.

-

Store at -20°C, protected from light.

C. Preparation of THPE Nanocrystal (THPE-NC) Suspension This is a general protocol based on the reprecipitation method.

-

Prepare a 1 mg/mL solution of THPE in a good solvent like THF.

-

Place 10 mL of a poor solvent (e.g., DI water or PBS) in a beaker under rapid stirring or sonication.

-

Rapidly inject 100 µL of the THPE/THF solution into the rapidly stirred water/PBS.

-

A milky-white suspension of fluorescent THPE-NCs should form immediately.

-

Continue stirring or sonicating for 5-10 minutes to stabilize the nanoparticles and evaporate the THF.

-

The final concentration and particle size should be characterized by UV-Vis spectroscopy, Dynamic Light Scattering (DLS), and fluorescence spectroscopy before use in cell culture.

Protocol 2: Monitoring Cellular Uptake and Dissolution of THPE-NCs

This protocol provides a method for visualizing and quantifying the uptake of THPE-NCs into mammalian cells using confocal microscopy and flow cytometry, based on methodologies described in the literature.[8]

A. Materials

-

Mammalian cell line (e.g., KB cells, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile PBS

-

Trypsin-EDTA solution

-

THPE-NC suspension (prepared as in Protocol 1 and diluted in serum-free medium)

-

Confocal microscopy dishes or multi-well plates (e.g., 6-well or 24-well)

-

Confocal microscope with appropriate filters (e.g., 405 nm laser for excitation, 450-500 nm emission window)

-

Flow cytometer

B. Experimental Workflow

C. Step-by-Step Procedure

-

Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 2 x 10⁵ cells/well in a 6-well plate or onto glass coverslips in confocal dishes).

-

Adhesion: Incubate the cells for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

-

Treatment:

-

Washing:

-

At the end of the incubation period, aspirate the treatment medium.

-

Gently wash the cells three times with ice-cold PBS to remove extracellular nanocrystals.

-

-

Sample Preparation for Analysis:

-

For Confocal Microscopy: If cells were grown on coverslips/confocal dishes, you can now fix them (e.g., with 4% paraformaldehyde), stain for nuclei (e.g., DAPI) if desired, and mount for imaging.

-

For Flow Cytometry/HPLC: Add trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin. Transfer the cell suspension to a microcentrifuge tube, centrifuge (e.g., 300 x g for 5 min), discard the supernatant, and resuspend the cell pellet in cold PBS or a suitable buffer for analysis.[8]

-

-

Analysis:

-

Confocal Microscopy: Image the cells using a UV laser (e.g., 405 nm) for excitation. The bright fluorescent puncta within the cells represent intact THPE-NCs. A diffuse, weak signal may indicate dissolved molecules, though it is often below the detection limit.

-

Flow Cytometry: Analyze the resuspended cells. The fluorescence intensity of the cell population is proportional to the amount of internalized THPE-NCs. This provides a quantitative measure of uptake on a per-cell basis.[8][9]

-

Data Interpretation

-

High Fluorescence Signal: A strong, localized (punctate) fluorescence signal inside cells, as observed by microscopy, or a high fluorescence reading from flow cytometry, indicates the presence of intact THPE in its aggregated (nanocrystal) form.

-

Low/No Fluorescence Signal: The absence of fluorescence implies that the THPE is in its dissolved, molecular state. Therefore, a decrease in fluorescence over time within a cell can be interpreted as the dissolution of the nanocrystals and the release of individual THPE molecules.[1]

By correlating fluorescence intensity with quantitative methods like HPLC, a standard curve can be generated to relate the AIE signal directly to the concentration of intact nanocrystals within the cellular environment.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Tetrakis(4-hydroxyphenyl)ethylene | C26H20O4 | CID 10200771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 119301-59-6|Tetrakis(4-hydroxyphenyl)ethylene|BLD Pharm [bldpharm.com]

- 5. scispace.com [scispace.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Intracellular uptake of nanocrystals: Probing with aggregation-induced emission of fluorescence and kinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) with Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for various applications, including drug delivery, catalysis, and sensing. The ligand Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, also known as Tetrakis(4-hydroxyphenyl)ethylene (TPE-TOH), is a derivative of tetraphenylethene (TPE).[1][2][3] TPE and its derivatives are well-known for their aggregation-induced emission (AIE) properties, where they become highly luminescent in an aggregated state.[4][5] Incorporating AIE-active ligands like TPE-TOH into MOF structures can lead to novel materials with built-in sensing and imaging capabilities, which are highly valuable in drug development for tracking drug release and distribution.

This document provides a generalized protocol for the synthesis of MOFs using TPE-based ligands, drawing from established methods for structurally similar molecules. While a specific protocol for TPE-TOH is not yet widely reported, the methodologies presented here for other tetraphenyl-based ligands offer a robust starting point for researchers.

Experimental Protocols

The following protocols are based on solvothermal synthesis methods commonly employed for creating crystalline MOFs.

Protocol 1: Generalized Solvothermal Synthesis of a Zr-based MOF with a Tetraphenyl-based Ligand

This protocol is adapted from the synthesis of zirconium-based MOFs with porphyrin ligands, which share a similar rigid, multi-dentate structure.[6][7]

Materials:

-

Zirconium(IV) chloride (ZrCl₄) or Zirconium(IV) chloride octahydrate (ZrCl₄·8H₂O)

-

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- (TPE-TOH)

-

Benzoic acid (as a modulator)

-

N,N-Dimethylformamide (DMF)

-

Ultrasonic bath

-

Round-bottom flask with magnetic stirrer and condenser

-

Heating mantle or oil bath

-

Centrifuge

Procedure:

-

Precursor Solution Preparation: In a typical synthesis, dissolve the metal precursor (e.g., 0.03 g of ZrCl₄·8H₂O) and a modulator (e.g., 0.22 g of benzoic acid) in 10 mL of DMF in a round-bottom flask.[6]

-

Ligand Addition: Add the organic ligand (e.g., a stoichiometric equivalent of TPE-TOH) to the precursor solution.

-

Dissolution: Use an ultrasonic bath to ensure the complete dissolution and homogeneous mixing of all components.[6][7]

-

Reaction: Heat the mixture in an oil bath or heating mantle at a specific temperature (e.g., 90-120 °C) for a designated period (e.g., 5-24 hours) with continuous stirring.[6] The optimal temperature and time will need to be determined empirically for the TPE-TOH ligand.

-

Isolation and Purification: After the reaction, cool the flask to room temperature. Collect the resulting solid product by centrifugation (e.g., 12,000 rpm for 30 minutes).[6][7]

-

Washing: Decant the supernatant and wash the solid pellet with fresh DMF to remove unreacted starting materials. Repeat this washing step at least twice.[6][7]

-

Solvent Exchange and Activation: To remove the high-boiling point solvent from the pores of the MOF, the DMF-washed solid can be soaked in a more volatile solvent like ethanol or acetone for several days, with the solvent being replaced periodically. Finally, the MOF can be activated by heating under vacuum to remove the solvent completely.

Protocol 2: Generalized Solvothermal Synthesis of MOFs with Divalent Metals (e.g., Zn, Cu, Co)

This protocol is based on the synthesis of the WSU-series of MOFs using a tetraphenylethene-based carboxylic acid ligand.[4][5]

Materials:

-

Metal salt precursor (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·2.5H₂O, or Co(NO₃)₂)

-

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- (TPE-TOH)

-

Solvent mixture (e.g., DMF, ethanol, water)

-

Glass vial or Teflon-lined autoclave

-

Oven

Procedure:

-

Reagent Mixture: In a glass vial, combine the TPE-TOH ligand with a 10-fold molar excess of the metal salt (e.g., 30 mg of ligand and 90 mg of metal salt).[4][5]

-

Solvent Addition: Add a suitable solvent or solvent mixture (e.g., a combination of DMF and ethanol).

-

Sonication: Briefly sonicate the mixture to ensure homogeneity.

-

Sealing and Heating: Seal the vial or autoclave and place it in an oven preheated to a specific temperature (e.g., 80-150 °C) for 24-72 hours.[4][5]

-

Crystal Formation: After the reaction period, allow the vessel to cool slowly to room temperature to promote the formation of single crystals.

-

Isolation and Washing: Collect the crystalline product by filtration or decantation. Wash the crystals with fresh solvent to remove any residual reactants.

Data Presentation

The following tables summarize typical quantitative data from the synthesis of MOFs with tetraphenyl-based ligands, which can serve as a reference for the synthesis with TPE-TOH.

Table 1: Representative Synthesis Parameters for Tetraphenyl-based MOFs

| MOF Name | Metal Precursor | Ligand | Solvent | Temperature (°C) | Time (h) | Ref. |

| Zr-TPP MOF | ZrCl₄·8H₂O | Meso-Tetraphenylporphine | DMF | 90 | 5 | [6] |

| WSU-10(Cu) | Cu(NO₃)₂·2.5H₂O | m-H₄ETTC | DMF/Ethanol | Not specified | Not specified | [4][5] |

| WSU-10(Zn) | Zn(NO₃)₂·6H₂O | m-H₄ETTC | DMF/Ethanol | Not specified | Not specified | [4][5] |

| WSU-20(Co) | Co(NO₃)₂ | m-H₄ETTC | DMF/Ethanol | Not specified | Not specified | [4][5] |

| Th-TCPE | Th(NO₃)₄ | H₄TCPE | DMF/H₂O | Not specified | Not specified | [8] |

| Ce-TCPE | Ce(NO₃)₄ | H₄TCPE | DMF/H₂O | Not specified | Not specified | [8] |

Table 2: Selected Properties of Tetraphenyl-based MOFs

| MOF Name | Topology | Surface Area (m²/g) | Micropore Volume (cm³/g) | Thermal Stability (°C) | Ref. |

| Th-TCPE | C2/c | 308 | 0.163 | 343.8 | [8] |

| Ce-TCPE | C2/m | Not reported | Not reported | Not reported | [8] |

Note: m-H₄ETTC = 4′,4‴,4‴′,4‴‴′-(ethene-1,1,2,2-tetrayl)tetrakis(([1,1′-biphenyl]-3-carboxylic acid)); H₄TCPE = 1,2,4,5-tetrakis(4-carboxyphenyl)ethylene.

Visualizations

Caption: A generalized workflow for the solvothermal synthesis of Metal-Organic Frameworks.

Caption: Logical pathway for the application of AIE-active MOFs in drug delivery and monitoring.

References

- 1. echemi.com [echemi.com]

- 2. Phenol, 4,4',4'',4'''-(1,2-ethenediylidene)tetrakis- price,buy Phenol, 4,4',4'',4'''-(1,2-ethenediylidene)tetrakis- - chemicalbook [chemicalbook.com]

- 3. 4,4′,4′′,4′′′-(乙烯-1,1,2,2-四基)四苯酚 | Sigma-Aldrich [sigmaaldrich.com]

- 4. Frontiers | Probing ligand conformation and net dimensionality in a series of tetraphenylethene-based metal–organic frameworks [frontiersin.org]

- 5. Probing ligand conformation and net dimensionality in a series of tetraphenylethene-based metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]

- 7. protocols.io [protocols.io]

- 8. Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Fabrication of Organic Light-Emitting Diodes (OLEDs) Utilizing Tetrakis(4-hydroxyphenyl)ethylene

Introduction

Tetrakis(4-hydroxyphenyl)ethylene (TPE-OH) is a versatile organic molecule that has garnered significant interest in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). Its unique molecular structure, characterized by four hydroxyl-functionalized phenyl rings attached to an ethylene core, imparts desirable photophysical properties. TPE-OH is a prominent member of the class of molecules exhibiting Aggregation-Induced Emission (AIE), a phenomenon where the molecule is non-emissive in solution but becomes highly luminescent in the aggregated or solid state. This property is particularly advantageous for OLEDs, as it mitigates the common issue of aggregation-caused quenching (ACQ) observed in many traditional luminophores, leading to potentially higher device efficiencies and operational stability.

These application notes provide a comprehensive overview of the use of TPE-OH and its derivatives in OLEDs, detailing its synthesis, device fabrication protocols, and performance characteristics. The information is intended for researchers, scientists, and professionals in materials science and drug development who are interested in leveraging the unique properties of TPE-OH for advanced optoelectronic applications.

Key Properties of Tetrakis(4-hydroxyphenyl)ethylene

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₀O₄ | [1] |

| Molecular Weight | 396.4 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Purity | >97.0% (GC) | [2] |

| Key Feature | Aggregation-Induced Emission (AIE) | [3][4] |

| Potential Roles in OLEDs | Emissive Layer (Emitter or Host), Charge-Transporting Layer | [5] |

Experimental Protocols

Synthesis of Tetrakis(4-hydroxyphenyl)ethylene (TPE-OH) via McMurry Coupling Reaction

The McMurry reaction is a powerful method for the reductive coupling of ketones or aldehydes to form alkenes.[6] In the case of TPE-OH, the precursor is 4,4'-dihydroxybenzophenone. The reaction proceeds via a low-valent titanium reagent, which facilitates the deoxygenation and coupling of the carbonyl groups.

Materials:

-

4,4'-dihydroxybenzophenone

-

Titanium(IV) chloride (TiCl₄)

-

Zinc dust (Zn)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (reflux condenser, dropping funnel, etc.)

Procedure:

-

Preparation of the Low-Valent Titanium Reagent:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add zinc dust.

-

Cool the flask in an ice bath and slowly add anhydrous THF with stirring.

-

Add TiCl₄ dropwise to the stirred suspension. The reaction is exothermic and the color of the mixture will turn from yellow to black, indicating the formation of the low-valent titanium species.

-

After the addition is complete, remove the ice bath and reflux the mixture for 2-3 hours.

-

-

Coupling Reaction:

-

Dissolve 4,4'-dihydroxybenzophenone in anhydrous THF in a separate flask under an inert atmosphere.

-

Add the solution of 4,4'-dihydroxybenzophenone dropwise to the refluxing solution of the low-valent titanium reagent.

-

Continue to reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and quench it by slowly adding aqueous potassium carbonate solution.

-

Filter the mixture through a pad of celite to remove the titanium salts.

-

Extract the filtrate with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Tetrakis(4-hydroxyphenyl)ethylene.

-

Caption: Workflow for the synthesis of TPE-OH.

Fabrication of a TPE-OH Based OLED Device

This protocol outlines the fabrication of a multilayer OLED using a solution-processing method (spin-coating) for the emissive layer containing TPE-OH.

Materials and Equipment:

-

Indium Tin Oxide (ITO) coated glass substrates

-

Tetrakis(4-hydroxyphenyl)ethylene (TPE-OH)

-

Host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl - CBP)

-

Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)

-

Hole Transport Layer (HTL) material (e.g., TPD)

-

Electron Transport Layer (ETL) material (e.g., Alq₃)

-

Electron Injection Layer (EIL) material (e.g., LiF)

-

Metal for cathode (e.g., Aluminum - Al)

-

Solvents (e.g., Toluene, Chlorobenzene)

-

Deionized water, isopropanol, acetone

-

Ultrasonic bath

-

Spin coater

-

High-vacuum thermal evaporator

-

Glovebox with an inert atmosphere (Nitrogen or Argon)

Procedure:

-

Substrate Cleaning:

-

Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.

-

-

Deposition of the Hole Injection Layer (HIL):

-

Spin-coat a filtered aqueous solution of PEDOT:PSS onto the cleaned ITO substrate. A typical spin speed is 3000-4000 rpm for 30-60 seconds to achieve a thickness of 30-40 nm.

-

Anneal the substrates on a hotplate at 120-150°C for 10-15 minutes in a nitrogen atmosphere to remove residual water.

-

-

Deposition of the Hole Transport Layer (HTL):

-

Transfer the substrates into a high-vacuum thermal evaporator.

-

Deposit the HTL material (e.g., TPD) to a thickness of 20-40 nm. The deposition rate should be monitored with a quartz crystal microbalance.

-

-

Deposition of the Emissive Layer (EML):

-

Prepare a solution of TPE-OH (dopant) and a host material (e.g., CBP) in a suitable solvent like toluene or chlorobenzene. The doping concentration of TPE-OH can be varied (e.g., 1-10 wt%).

-

Inside a glovebox, spin-coat the EML solution onto the HTL layer. Typical spin speeds are 2000-3000 rpm for 30-60 seconds to achieve a thickness of 20-40 nm.

-

Anneal the film at a moderate temperature (e.g., 60-80°C) to remove the solvent.

-

-

Deposition of the Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode:

-

Transfer the substrates back to the thermal evaporator.

-

Sequentially deposit the ETL (e.g., Alq₃, 20-40 nm), a thin EIL (e.g., LiF, 0.5-1 nm), and the metal cathode (e.g., Al, 100-150 nm).

-

-

Encapsulation:

-

To protect the device from atmospheric moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.

-

Caption: General workflow for OLED fabrication.

Performance Data of TPE-Derivative Based OLEDs

| Device Structure | Emitter | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | CIE Coordinates |

| Non-doped | TPE-4Py | 2.54 | 1.08 | (0.21, 0.36) |

Data extracted from a study on a pyrene-based AIEgen, which included TPE-4Py for comparison.

It is important to note that device performance is highly dependent on the device architecture, the choice of host and transport materials, and the optimization of layer thicknesses. The hydroxyl groups in TPE-OH offer sites for further chemical modification, which can be used to tune the emission color and improve charge transport properties, potentially leading to higher efficiency devices.

Signaling Pathway in OLEDs

The fundamental process of light emission in an OLED involves the injection of charge carriers (holes and electrons) from the electrodes, their transport through the organic layers, their recombination in the emissive layer to form excitons, and the subsequent radiative decay of these excitons to produce light.

Caption: Charge transport and emission in an OLED.

Conclusion

Tetrakis(4-hydroxyphenyl)ethylene is a promising material for the fabrication of efficient and stable OLEDs due to its inherent Aggregation-Induced Emission properties. The synthetic route via McMurry coupling is a viable method for its production. The solution-processability of TPE-OH and its derivatives makes them suitable for low-cost, large-area OLED manufacturing. Further research and optimization of device architectures incorporating TPE-OH are expected to unlock its full potential, leading to high-performance OLEDs for display and lighting applications. The reactive hydroxyl groups also provide a platform for the development of a wide range of new functional materials with tailored optoelectronic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. edinst.com [edinst.com]

- 3. AIE-active, highly thermally and morphologically stable, mechanochromic and efficient solid emitters for low color temperature OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. AIE-active macromolecules: designs, performances, and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. Novel host material for highly efficient blue phosphorescent OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Incorporating Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- into Polymers

Introduction

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, commonly known as tetrakis(4-hydroxyphenyl)ethylene (TPE-OH), is a tetra-functional monomer increasingly utilized in the synthesis of advanced polymeric materials. Its unique structure, featuring four reactive hydroxyl groups and a tetraphenylethylene core, imparts valuable properties to the resulting polymers, most notably aggregation-induced emission (AIE). This phenomenon, where the molecule is non-emissive in solution but becomes highly fluorescent in an aggregated or solid state, makes TPE-OH-containing polymers ideal candidates for applications in optoelectronics, sensing, and bio-imaging.

These application notes provide detailed protocols for the incorporation of TPE-OH into two distinct polymer architectures: a crystalline Covalent Organic Framework (COF) and a hyperbranched poly(ether ketone). The methodologies are intended for researchers and scientists in materials science and drug development.

I. Synthesis of an Ester-Linked Covalent Organic Framework (COF-119)

This protocol details the synthesis of a two-dimensional crystalline porous COF, designated COF-119, through a transesterification reaction between TPE-OH and a terephthalate derivative. This method is adapted from the work of Yaghi and coworkers, who first reported the synthesis of ester-linked COFs.[1]

Experimental Protocol

A detailed step-by-step procedure for the synthesis of COF-119 is provided below.

Materials:

-

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- (TPE-OH)

-

Di(pyridin-2-yl) terephthalate (DPT)

-

1,4-Dioxane

-

Mesitylene

-

6M HCl

-

Acetone

Procedure:

-

In a Pyrex tube, combine Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- (TPE-OH) and Di(pyridin-2-yl) terephthalate (DPT).

-

Add a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene to the tube.

-

Sonicate the mixture for 10 minutes to ensure homogeneity.

-

Freeze the tube in liquid nitrogen until the mixture solidifies.

-

Evacuate the tube to a pressure of approximately 150 mTorr.

-

Seal the tube using a torch.

-

Place the sealed tube in an oven and heat at 120 °C for 72 hours.

-

After cooling to room temperature, collect the resulting solid by filtration.

-

Wash the solid with acetone.

-

Activate the material by soaking it in 6M HCl.

-

Lyophilize the activated COF to yield the final product.

Quantitative Data Summary

| Parameter | Value |

| TPE-OH Amount | Specify amount/molar ratio |

| DPT Amount | Specify amount/molar ratio |

| Solvent | 1,4-Dioxane/Mesitylene (1:1 v/v) |

| Reaction Temperature | 120 °C |

| Reaction Time | 72 hours |

| Activation | 6M HCl |

Characterization of COF-119

The synthesized COF-119 can be characterized by the following techniques:

-

Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the porous structure. The structure can be modeled in the P3 space group.[1]

-

Gas Adsorption Analysis: To measure the surface area and porosity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of ester linkages.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

Logical Relationship Diagram: COF-119 Synthesis

Caption: Workflow for the synthesis of COF-119.

II. Synthesis of Hyperbranched Poly(ether ketone)s with AIE Properties

This protocol describes the synthesis of a hyperbranched poly(ether ketone) incorporating TPE-OH. The tetra-functional nature of TPE-OH allows for the formation of a highly branched polymer architecture, which can enhance solubility and processability while maintaining the desirable AIE characteristics.

Experimental Protocol

This generalized protocol is based on typical nucleophilic aromatic substitution reactions for synthesizing poly(ether ketone)s.

Materials:

-

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- (TPE-OH)

-

4,4'-Difluorobenzophenone

-